methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and a carboxylate ester group attached to the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using reagents such as iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the trifluoroethyl group: This can be done through nucleophilic substitution reactions using trifluoroethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can participate in various interactions, such as halogen bonding.
Comparison with Similar Compounds
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: This compound has a bromine atom instead of iodine, which can affect its reactivity and interactions.
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: The presence of a chlorine atom can also influence the compound’s properties and applications.
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: This compound has the carboxylate group in a different position on the pyrazole ring, which can affect its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c1-15-6(14)5-4(11)2-12-13(5)3-7(8,9)10/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIKUFORGFICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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